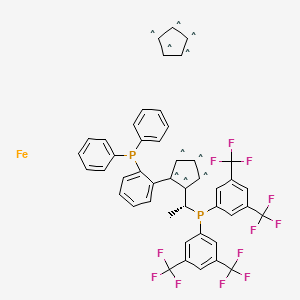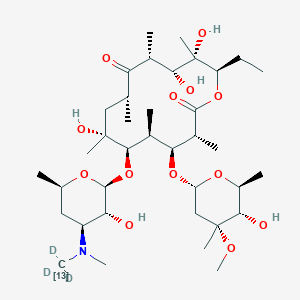
N N'-Bis(salicylidene)-1 2-phenylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(salicilideno)-1,2-fenileno: es un compuesto de base de Schiff derivado de la condensación de salicilaldehído y 1,2-fenilendiamina. Este compuesto es conocido por sus propiedades quelantes y se utiliza ampliamente en química de coordinación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,N'-Bis(salicilideno)-1,2-fenileno implica la reacción de condensación entre salicilaldehído y 1,2-fenilendiamina. La reacción generalmente ocurre en un solvente de etanol bajo condiciones de reflujo. La mezcla de reacción se calienta a alrededor de 80-90 °C durante varias horas, lo que lleva a la formación del compuesto de base de Schiff.
Métodos de producción industrial: En entornos industriales, la síntesis de N,N'-Bis(salicilideno)-1,2-fenileno sigue principios similares pero a mayor escala. La reacción se lleva a cabo en grandes reactores con un control preciso de la temperatura y el tiempo de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización u otros métodos adecuados.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: N,N'-Bis(salicilideno)-1,2-fenileno puede sufrir reacciones de oxidación, a menudo en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Puede participar en reacciones de sustitución donde uno de los átomos de hidrógeno es reemplazado por otro grupo funcional.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en condiciones anhidras.
Sustitución: Varios electrófilos o nucleófilos dependiendo de la sustitución deseada.
Productos principales:
Oxidación: Formación de productos oxidados correspondientes como las quinonas.
Reducción: Formación de aminas o alcoholes reducidos.
Sustitución: Formación de derivados de base de Schiff sustituidos.
Aplicaciones Científicas De Investigación
N,N'-Bis(salicilideno)-1,2-fenileno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Utilizado en el desarrollo de sensores y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N,N'-Bis(salicilideno)-1,2-fenileno implica principalmente su capacidad para quelar iones metálicos. El compuesto forma complejos estables con iones metálicos a través de sus átomos donantes de nitrógeno y oxígeno. Estos complejos metálicos pueden luego participar en varios procesos catalíticos y biológicos. Los objetivos moleculares y las vías implicadas dependen del ion metálico específico y el contexto de la aplicación.
Comparación Con Compuestos Similares
Compuestos similares:
N,N'-Bis(salicilideno)etilendiamina: Otro compuesto de base de Schiff con propiedades quelantes similares pero derivado de etilendiamina en lugar de 1,2-fenilendiamina.
N,N'-Bis(salicilideno)diaminopropano: Estructura similar pero con un esqueleto de propano.
N,N'-Bis(salicilideno)diaminobutano: Estructura similar pero con un esqueleto de butano.
Singularidad: N,N'-Bis(salicilideno)-1,2-fenileno es único debido a su esqueleto aromático, que proporciona estabilidad y rigidez adicionales a los complejos metálicos formados. Esto puede conducir a diferentes propiedades catalíticas y biológicas en comparación con sus contrapartes alifáticas.
Propiedades
Fórmula molecular |
C20H18CoN2O3 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |
Clave InChI |
YHQRENMIEXZQDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)





![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)





